ATTECs Degrader 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

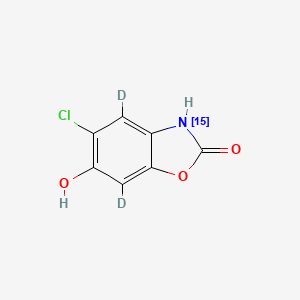

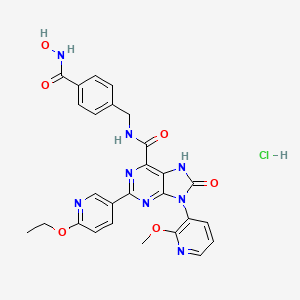

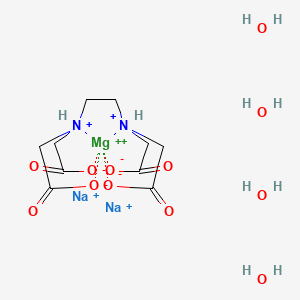

ATTECs Degrader 1, also known as Compound MT1, is a specialized molecule designed to enhance the degradation of damaged mitochondria by autophagosomes. This compound can bind to both the outer mitochondrial membrane protein (translocator protein) and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. By facilitating the targeted clearance of mitochondria, this compound holds potential therapeutic effects, particularly in the context of neurological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATTECs Degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps to achieve the desired purity and yield .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistency and quality in the final product. The compound is typically stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: ATTECs Degrader 1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to specific proteins, facilitating their degradation through autophagic pathways .

Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL. This solvent is commonly used in cell-based assays to study the compound’s biological activity. The binding interactions typically occur under physiological conditions, such as those found in cellular environments .

Major Products Formed: The primary outcome of this compound’s activity is the enhanced degradation of damaged mitochondria. This process results in the clearance of dysfunctional mitochondria, which can have therapeutic benefits in various disease contexts .

Scientific Research Applications

ATTECs Degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying autophagy and mitochondrial dynamics. In biology, it is used to investigate cellular processes related to mitochondrial quality control. In medicine, this compound holds potential for developing therapies for diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders. Additionally, in the industrial sector, it can be utilized in drug discovery and development processes .

Mechanism of Action

ATTECs Degrader 1 exerts its effects by binding to the outer mitochondrial membrane protein translocator protein and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. This binding enhances the degradation of damaged mitochondria by autophagosomes, promoting mitochondrial quality control. The molecular targets involved in this process are crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional mitochondria .

Comparison with Similar Compounds

Similar Compounds: ATTECs Degrader 1 is part of a broader class of autophagy-tethering compounds. Similar compounds include autophagy-targeting chimeras (AUTACs), lysosome-targeting chimeras (LYTACs), and molecular degraders engaging lysosomal pathways .

Uniqueness: What sets this compound apart from other similar compounds is its specific ability to target and enhance the degradation of damaged mitochondria. This targeted approach offers a unique therapeutic potential, particularly in diseases where mitochondrial dysfunction plays a critical role .

Properties

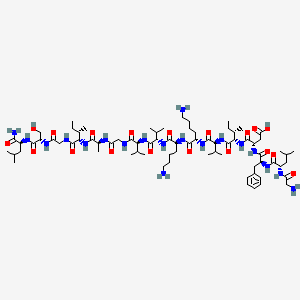

Molecular Formula |

C41H38Br2IN3O4 |

|---|---|

Molecular Weight |

923.5 g/mol |

IUPAC Name |

N-[10-[(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-2-oxoindol-1-yl]decyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C41H38Br2IN3O4/c42-32-23-26(24-33(43)38(32)48)22-31-30-25-28(44)18-19-35(30)47(41(31)51)21-13-6-4-2-1-3-5-12-20-45-40(50)39(49)36-29-16-10-11-17-34(29)46-37(36)27-14-8-7-9-15-27/h7-11,14-19,22-25,46,48H,1-6,12-13,20-21H2,(H,45,50)/b31-22+ |

InChI Key |

XBRFXEOGLXDSDY-DFKUXCBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)/C(=C\C6=CC(=C(C(=C6)Br)O)Br)/C4=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)C(=CC6=CC(=C(C(=C6)Br)O)Br)C4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

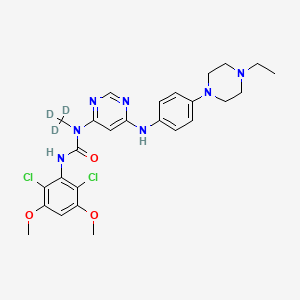

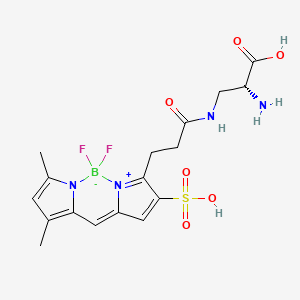

![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

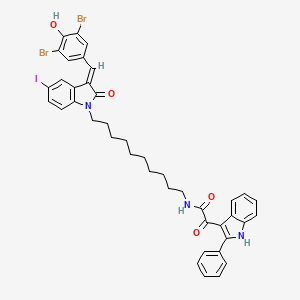

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

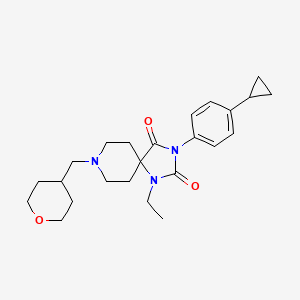

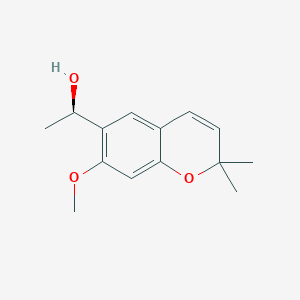

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)

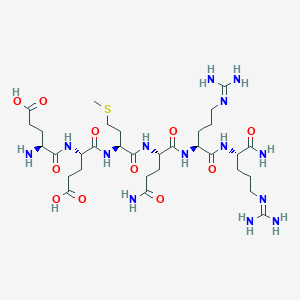

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)